

# In-Depth Technical Guide: Molecular Structure of Sodium 4-Pyridinecarboxylate

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## Compound of Interest

Compound Name: sodium;pyridine-4-carboxylate

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## Executive Summary & Chemical Identity

Sodium 4-pyridinecarboxylate (also known as Sodium Isonicotinate) is the sodium salt of isonicotinic acid.<sup>[1][2]</sup> It serves as a critical supramolecular synthon in crystal engineering, primarily functioning as a heterotopic ligand capable of bridging metal centers through both its hard carboxylate oxygen atoms and its soft pyridine nitrogen atom.

Property	Data
IUPAC Name	Sodium pyridine-4-carboxylate
CAS Number	16887-79-9
Formula	C <sub>6</sub> H <sub>4</sub> NNaO <sub>2</sub> (Anhydrous)
Molecular Weight	145.09 g/mol (Anhydrous)
Solubility	Highly soluble in water; sparingly soluble in ethanol.[1]
pKa (Acid)	4.96 (for the conjugate acid, isonicotinic acid)
Common Hydrates	Often isolated as a hydrate (e.g., tetrahydrate) depending on crystallization conditions.[1]

## Molecular Geometry & Electronic Structure

### The Isonicotinate Anion

The core structural unit is the isonicotinate anion (

).

Its geometry is defined by the planar pyridine ring conjugated with the carboxylate group.

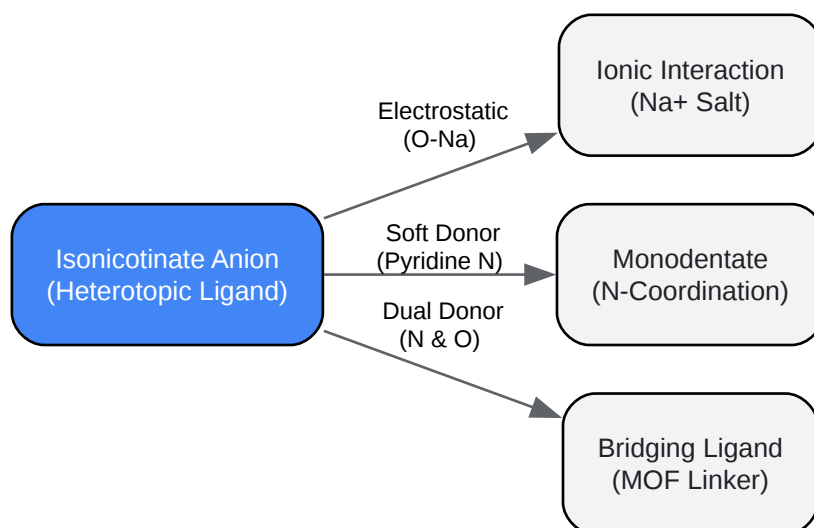
- Planarity: The carboxylate group is typically coplanar or slightly twisted relative to the pyridine ring to maximize  $\pi$ -conjugation. Torsion angles are generally  $\pm 10^\circ$  unless sterically perturbed by crystal packing.[1]
- Bond Lengths:
  - C–O Bonds: The two C–O bonds in the carboxylate group are equivalent due to resonance delocalization, typically measuring 1.25–1.27 Å.
  - C–N Bonds: The pyridyl C–N bonds are approximately 1.34 Å, consistent with aromatic heterocycles.[1]

- **Electronic Distribution:** The anion is heterotopic.[1] The carboxylate oxygens bear high electron density (hard donors), while the pyridine nitrogen retains a lone pair (soft donor), making it an excellent linker for heterometallic MOFs.[1]

## Coordination Modes

In the solid state and in solution complexes, the isonicotinate anion exhibits versatile binding modes:

- **Ionic (Salt Form):**  $\text{Na}^+$  interacts electrostatically with the carboxylate oxygens.[1]
- **Monodentate (N-donor):** Binding solely through the pyridine nitrogen (common in transition metal complexes).[1]
- **Bridging ( -linker ):** Connecting metal centers via both N- and O-termini, forming 1D chains or 3D networks.



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Figure 1: Primary coordination modes of the isonicotinate anion in salts and complexes.[1]

## Spectroscopic Characterization

Accurate identification of the salt versus the free acid is crucial. The deprotonation of the carboxylic acid results in distinct shifts in the Infrared (IR) spectrum.

## Infrared Spectroscopy (FT-IR)

Upon neutralization, the carbonyl (

) stretch of the acid disappears and is replaced by two carboxylate bands.

Vibrational Mode	Isonicotinic Acid (Free)	Sodium Isonicotinate (Salt)	Shift Explanation
	1710–1730 $\text{cm}^{-1}$ (Strong)	Absent	Loss of C=O double bond character due to resonance.[1]
	N/A	1540–1560 $\text{cm}^{-1}$	Asymmetric carboxylate stretch.[1]
	N/A	1380–1400 $\text{cm}^{-1}$	Symmetric carboxylate stretch.[1]
	N/A	~160 $\text{cm}^{-1}$	Separation indicates ionic bonding mode. [1]
Ring Vibrations	1600, 1410 $\text{cm}^{-1}$	1590, 1420 $\text{cm}^{-1}$	Slight shifts due to electronic redistribution.

## Nuclear Magnetic Resonance (NMR)

- Solvent: D<sub>2</sub>O
- <sup>1</sup>H NMR: The protons at the 2,6-positions (adjacent to Nitrogen) are deshielded relative to the 3,5-positions. Deprotonation typically causes a slight upfield shift of the ring protons compared to the cationic (protonated N) form, but downfield relative to the neutral acid due to increased electron density.
  - ~8.6 ppm (d, 2H, H-2,6)[1]

- ~7.8 ppm (d, 2H, H-3,5)[1]

## Experimental Protocol: Synthesis & Crystallization

This protocol describes the preparation of high-purity Sodium 4-Pyridinecarboxylate from Isonicotinic Acid.

Objective: Isolate pure sodium isonicotinate for use as a crystallographic reagent.

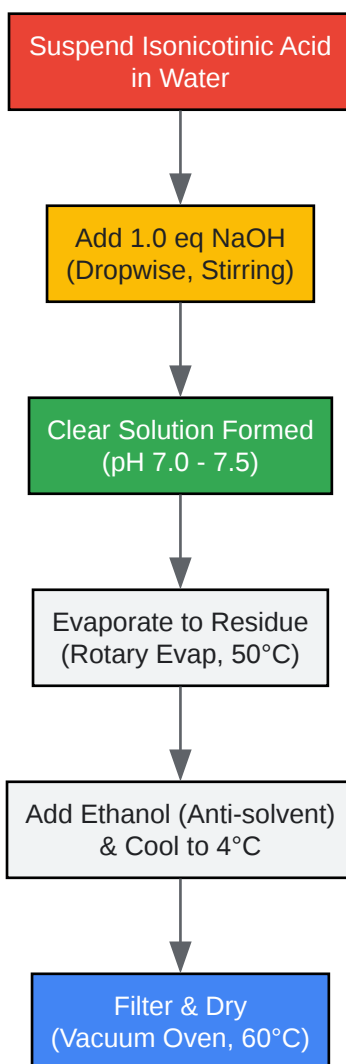
### Reagents[3]

- Isonicotinic Acid (CAS 55-22-1), >99% purity.
- Sodium Hydroxide (NaOH), 1.0 M Standardized Solution.[1]
- Ethanol (Absolute).[1]
- Deionized Water (>18 MΩ·cm)  
).[1]

### Methodology

- Stoichiometric Calculation: Calculate the exact molar equivalent.  
[1]
- Neutralization:
  - Suspend 5.00 g of Isonicotinic Acid in 20 mL of deionized water in a 100 mL beaker.
  - Add 40.6 mL of 1.0 M NaOH dropwise under constant stirring.
  - Observation: The suspension will clear as the sodium salt forms (highly water-soluble).
  - Check pH: Ensure pH is neutral (~7.0–7.5).[1] Avoid excess base to prevent contamination with NaOH.[1]
- Concentration & Crystallization:

- Evaporate the water using a rotary evaporator at 50°C until a viscous syrup or wet solid remains.
- Anti-solvent Precipitation: Add 50 mL of absolute ethanol to the residue.<sup>[1]</sup> Sodium isonicotinate is sparingly soluble in ethanol and will precipitate as a white crystalline solid.
- Heat gently (60°C) to digest the solid, then cool slowly to 4°C overnight to maximize crystal size.
- Isolation:
  - Filter the white crystals using vacuum filtration.
  - Wash with cold ethanol (2 x 10 mL).<sup>[1]</sup>
  - Dry in a vacuum oven at 60°C for 6 hours.



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Figure 2: Workflow for the synthesis and isolation of Sodium Isonicotinate.

## Applications in Research

The structural duality of sodium isonicotinate makes it a precursor of choice for:

- Metal-Organic Frameworks (MOFs):
  - Used to synthesize "pillared-layer" MOFs where the isonicotinate acts as a pillar between metal-carboxylate sheets.

- Example: Reaction with Zn(II) or Cu(II) salts often yields porous networks where the N-donor coordinates to the axial sites of the metal paddlewheels.[1]
- Pharmaceutical Co-crystals:
  - Used to modify the solubility of acidic drugs by forming sodium salts.
  - The pyridine ring can participate in  
-  
stacking with aromatic drug molecules, stabilizing the crystal lattice.

## References

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- Synthesis Protocol: Adapted from standard acid-base neutralization methodologies found in Vogel's Textbook of Practical Organic Chemistry.

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